molecular formula C14H10Br2O B2879440 2,7-Dibromo-9-(hydroxymethyl)fluorene CAS No. 74316-23-7

2,7-Dibromo-9-(hydroxymethyl)fluorene

Cat. No.: B2879440
CAS No.: 74316-23-7
M. Wt: 354.041
InChI Key: BFCUXRMYZQMDEP-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(hydroxymethyl)fluorene is a useful research compound. Its molecular formula is C14H10Br2O and its molecular weight is 354.041. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Surface Functionalization

Poly(9,9-dihexyl fluorene) layers have been synthesized using a technique involving surface-directed Ni(0) condensation polymerization, employing a dibromofluorene unit for surface functionalization (Jhaveri, Peterson, & Carter, 2009). This method has proven effective for creating brush-like layers of conjugated polymers on silicon and quartz substrates, demonstrating the utility of dibromofluorene derivatives in advanced material synthesis.

Synthesis of Fluorescent Compounds

Research has focused on synthesizing 2,7-substituted fluorenones and fluorene derivatives to analyze their fluorescence properties (Rodríguez, Tejedor, Parra, & Díaz, 2006). The π-extended conjugated compounds derived from 2,7-dibromo-9-(p-methoxyphenyl)-9-methylfluorene show promising blue light-emitting properties with significant quantum yield, indicating their potential in optoelectronic applications.

Development of Dielectric Materials

New derivatives of 2-7-dibromofluorene and benzocyclobutene have been synthesized for potential use as dielectric materials in electronics (Levchenko et al., 2020). These compounds were obtained through specific reactions and demonstrated the versatility of dibromofluorene in creating materials with tailored electronic properties.

Photoluminescent Polyfluorene Derivatives

The study of well-defined poly(2,7-fluorene) derivatives has revealed their potential in blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997). These derivatives exhibit high quantum yields and blue emission in solution, making them suitable for use in efficient blue-light-emitting technologies.

Functionalization for Organic Chemistry

Research has been conducted on the functionalization of fluorene derivatives, such as treating (2,7-dibromo-9H-fluoren-9-ylidene)malononitrile with substituted acetylenes (Wong, Lu, Choi, & Lin, 2003). This process facilitates the creation of novel fluorene derivatives with potential applications in organic synthesis and material science.

Precursor Route to Electron-Deficient Polymers

A precursor route to 2,7-poly(9-fluorenone), an electron-deficient conjugated polymer, involves using dibrominated ketal derivatives of fluorenone, demonstrating the significance of dibromofluorene in the synthesis of advanced polymer materials (Uckert, Setayesh, & Müllen, 1999).

Mechanism of Action

Biochemical Analysis

Properties

IUPAC Name

(2,7-dibromo-9H-fluoren-9-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-8-1-3-10-11-4-2-9(16)6-13(11)14(7-17)12(10)5-8/h1-6,14,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCUXRMYZQMDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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